BenchChemオンラインストアへようこそ!

Tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate

Lipophilicity Drug-likeness Solubility

This Boc-protected azetidine building block features a pyridazin-3-ylamino substituent that delivers a unique physicochemical profile: XLogP3 of 0.9 and TPSA of 67.4 Ų. Its five hydrogen-bond acceptor sites surpass the pyridine (4) and phenyl (3) analogs, offering richer target engagement. The contiguous N–N arrangement of the pyridazine ring provides a bidentate hydrogen-bond acceptor motif ideal for mimicking adenine in kinase hinge regions. The TPSA value sits at the recognized boundary (60–70 Ų) for adequate passive blood-brain barrier penetration, making this scaffold a versatile polarity probe for CNS programs. The Boc group enables selective deprotection for late-stage diversification in PROTAC, ADC, or parallel synthesis workflows. Choose this building block to ensure comprehensive coverage of hydrophilic pharmacophore space and avoid SAR divergence caused by uncritical analog replacement.

Molecular Formula C12H18N4O2
Molecular Weight 250.302
CAS No. 2034587-00-1
Cat. No. B3019137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate
CAS2034587-00-1
Molecular FormulaC12H18N4O2
Molecular Weight250.302
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NC2=NN=CC=C2
InChIInChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-7-9(8-16)14-10-5-4-6-13-15-10/h4-6,9H,7-8H2,1-3H3,(H,14,15)
InChIKeyZRRVFLBYHBHVFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 3-(Pyridazin-3-ylamino)azetidine-1-carboxylate (CAS 2034587-00-1): Core Building Block Profile for Procurement


Tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate (CAS 2034587-00-1) is a Boc-protected azetidine scaffold decorated with a pyridazin-3-ylamino substituent. It belongs to a family of heteroaryl-amino azetidine building blocks widely employed in fragment-based drug discovery and parallel synthesis. Its computed physicochemical profile—including a molecular weight of 250.30 g/mol, an XLogP3 of 0.9, five hydrogen-bond acceptor sites, and a topological polar surface area (TPSA) of 67.4 Ų—positions it as a moderately polar, hydrogen-bond-rich intermediate [1]. The tert-butyl carbamate (Boc) group serves as a standard amine protecting group, enabling selective deprotection under acidic conditions to liberate the free azetidine amine for subsequent N-functionalization or peptide coupling.

Why Tert-Butyl 3-(Pyridazin-3-ylamino)azetidine-1-carboxylate Should Not Be Substituted with In-Class Azetidine Building Blocks


Superficially similar heteroaryl-azetidine building blocks—such as pyridin-2-yl, pyrimidin-2-yl, or pyrazin-2-yl analogs—differ markedly in computed lipophilicity, hydrogen-bond acceptor count, and polar surface area. The pyridazin-3-yl isomer provides a distinct balance of these properties: an XLogP3 of 0.9 vs 1.9 for the pyridin-2-yl analog [1] and 2.6 for the phenyl analog [2]; TPSA of 67.4 Ų (identical to pyrimidine and pyrazine congeners [3][4] but 12.9 Ų higher than the pyridine variant [1]). Because these physicochemical differences directly impact solubility, permeability, and target engagement in medicinal chemistry programs, uncritical replacement can lead to divergent structure-activity relationships (SAR), false negatives in screening cascades, and failed scale-up campaigns. The quantitative evidence below details precisely where this compound diverges from its nearest comparators.

Tert-Butyl 3-(Pyridazin-3-ylamino)azetidine-1-carboxylate: Comparator-Based Differentiation Evidence


Lower Lipophilicity (XLogP3) vs Pyridine and Phenyl Analogs Improves Aqueous Solubility Predictions

The pyridazinyl analog exhibits an XLogP3 of 0.9, compared to 1.9 for the pyridin-2-yl analog [1] and 2.6 for the phenyl analog [2]. This reduction of 1.0–1.7 log units translates into a calculated ~10–50-fold increase in intrinsic aqueous solubility assuming a typical logP–solubility relationship for neutral molecules. The pyrimidine (XLogP3 1.2) and pyrazine (XLogP3 0.8) analogs occupy intermediate positions, but the pyridazine uniquely combines the lower lipophilicity of a diazine with a non-symmetrical nitrogen arrangement that may impart differential hydrogen-bonding geometry.

Lipophilicity Drug-likeness Solubility

Superior Hydrogen-Bond Acceptor Capacity vs Pyridine and Phenyl Congeners

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites, exceeding the pyridine analog (4 HBA) [1] and the phenyl analog (3 HBA) [2], while matching the pyrimidine and pyrazine analogs (5 HBA each) [3][4]. The additional acceptor is attributable to the second pyridazine nitrogen, which is topologically positioned ortho to the amino linkage—a geometry distinct from the 1,3-relationship in pyrimidine and the 1,4-relationship in pyrazine. This arrangement creates a contiguous HBA pair that can engage in bidentate hydrogen bonding with protein backbone or side-chain donors.

Hydrogen bonding Molecular recognition Pharmacophore design

Elevated Topological Polar Surface Area (TPSA) Relative to Pyridine Analog Modulates Permeability

The target compound's TPSA of 67.4 Ų [1] is 12.9 Ų higher than that of the pyridine analog (54.5 Ų) [2] and likely higher than the phenyl analog (~41 Ų, estimated by substructure). It equals the TPSA of the pyrimidine and pyrazine analogs (both 67.4 Ų) [3][4]. A TPSA threshold of 60–70 Ų is widely recognized as a boundary for favorable oral absorption and blood-brain barrier penetration; the pyridazinyl compound sits within this critical window, whereas the pyridine analog falls well below it, potentially altering ADME predictions.

TPSA Membrane permeability CNS drug design

Unique Electronic Character of the Pyridazin-3-yl Moiety: 1,2-Diazine vs 1,3- and 1,4-Diazine Isosteres

The pyridazine ring (1,2-diazine) displays a dipole moment of ~4.2 D, higher than pyrimidine (~2.3 D) and pyrazine (~0 D) due to the adjacent nitrogen arrangement [1]. This electronic distinction affects π-stacking propensity, metal-chelation potential, and hydrogen-bond directionality. In the context of azetidine building blocks, the pyridazin-3-ylamino attachment exploits the C3 position adjacent to both ring nitrogens, creating an 'N–N–C–NH' connectivity not achievable with pyridine (single N) or pyrimidine/pyrazine (1,3- or 1,4-N spacing). No direct physicochemical measurement for the Boc-protected azetidine itself exists, but the underlying heterocyclic electronics are well-established.

Heterocyclic electronics Bioisostere Pyridazine

Boc-Protected Azetidine Scaffold Enables Modular Derivatization: Shared Feature with Comparator Set

All N-Boc-azetidine building blocks in the comparator set—including the target compound—benefit from the same acid-labile tert-butyl carbamate protecting group. This permits predictable deprotection (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to generate the secondary azetidine amine, which can then be acylated, sulfonylated, reductively aminated, or linked via urea/carbamate formation. No differentiation exists at this level; the selection advantage arises solely from the differing heteroaryl substituent properties documented in Evidence Items 1–4. Users seeking a Boc-azetidine scaffold with the specific physicochemical signature of a 1,2-diazine should therefore prioritize this compound.

Protecting group strategy Amine deprotection Synthetic chemistry

Tert-Butyl 3-(Pyridazin-3-ylamino)azetidine-1-carboxylate: Recommended Application Scenarios Based on Evidence


Fragment-Based Screening Libraries Requiring Moderate Polarity and High HBA Density

The compound’s XLogP3 of 0.9 and TPSA of 67.4 Ų place it within the preferred property space for fragment libraries (typically MW < 300, logP < 3, TPSA < 90 Ų). Its five HBA sites surpass the pyridine (4) and phenyl (3) analogs, offering richer hydrogen-bonding potential for target engagement. Procurement teams building fragment sets with balanced polarity should include this scaffold alongside pyridine-based fragments to ensure adequate coverage of hydrophilic pharmacophore space [1][2].

Kinase Inhibitor Scaffold Design Exploiting Bidentate Hinge-Binding Motifs

The contiguous N–N arrangement of the pyridazine ring creates a bidentate hydrogen-bond acceptor motif that can mimic the adenine ring in ATP-competitive kinase inhibitors. The azetidine core introduces conformational rigidity, while the Boc group allows late-stage diversification. Compared to the pyridine analog, the pyridazine variant offers an additional acceptor that may strengthen hinge-region binding, as supported by the higher HBA count (+1) and elevated TPSA (+12.9 Ų) [1]. This scaffold is particularly relevant for programs targeting kinases with small gatekeeper residues or atypical hinge sequences.

CNS Drug Discovery Programs Requiring TPSA Near the 60–70 Ų Permeability Threshold

A TPSA of 67.4 Ų sits at the recognized boundary (60–70 Ų) foradequate passive blood-brain barrier penetration. Medicinal chemists optimizing CNS candidates can use this building block as a polarity probe: small structural modifications (e.g., N-methylation of the pyridazine, replacement with pyridine) can modulate TPSA across the permeability threshold, enabling SAR studies around CNS exposure [1].

Synthetic Intermediates for PROTAC or ADC Payload Construction

The Boc-protected azetidine amine serves as a convenient handle for attaching linker moieties in PROTAC (proteolysis-targeting chimera) or ADC (antibody-drug conjugate) payloads. The pyridazine heterocycle contributes to the overall physicochemical profile of the degrader or payload, influencing ternary complex formation or bystander killing activity. The evidence for lower lipophilicity (Δ logP –1.0 vs pyridine) supports its use when reduced hydrophobicity is desired to minimize aggregation or non-specific binding [1].

Quote Request

Request a Quote for Tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.